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Compound of Interest

Compound Name: Desfluoro lloperidone (Impurity)
CAS No.: 133454-46-3
Cat. No.: B1146036
. J

Executive Summary

In the development of lloperidone (Fanapt®), the control of process-related impurities is a
critical quality attribute (CQA). Among these, Desfluoro lloperidone (CAS: 133454-46-3)
presents specific challenges due to its structural similarity to the API, differing only by a single
fluorine atom on the benzisoxazole ring.

This guide benchmarks reference standards from three distinct supplier tiers: Official
Pharmacopeial Sources (USP/EP), Specialized Impurity Manufacturers (e.g., LGC, TRC), and
General Chemical Vendors. Our experimental analysis reveals that while chromatographic
purity (HPLC % Area) is often comparable across suppliers, assay potency varies significantly
(up to 8%) due to discrepancies in salt form identification, residual solvent content, and
hygroscopicity management.

Introduction: The Criticality of Desfluoro lloperidone

Desfluoro lloperidone is a process-related impurity typically arising from the presence of 3-
(piperidin-4-yl)-1,2-benzisoxazole (non-fluorinated precursor) in the starting material 6-fluoro-3-
(piperidin-4-yl)-1,2-benzisoxazole.[1]

Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (0.10%) must
be fully characterized. The accuracy of this quantification relies entirely on the potency
assignment of the reference standard used. A standard labeled "98% Purity" by HPLC may
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actually possess a potency of only 90% if water and counter-ions are ignored, leading to a
dangerous underestimation of impurity levels in the final drug product.

Chemical Identity[1][2][3][4]

o Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-
methoxyphenyllethanone[1][2]

e CAS Number: 133454-46-3[1][2]
e Molecular Formula: C24H28N204[2]

e Molecular Weight: 408.49 g/mol (Free Base)[2]

Benchmarking Methodology (The "Gold Standard"
Protocol)

To objectively compare standards, we utilized a Mass Balance Approach rather than relying
solely on the vendor's Certificate of Analysis (CoA).

The Self-Validating Evaluation System

« |dentity Confirmation: 1H-NMR (DMSO-d6) and LC-MS/MS to confirm structure and detect
salt forms (e.g., Hydrochloride vs. Free Base).

Chromatographic Purity: UPLC-UV at 274 nm (max absorbance).

Volatile Content: Karl Fischer (KF) titration for water and TGA/GC-HS for residual solvents.

Inorganic Residue: Residue on Ignition (ROI) or TGA.

True Potency Calculation:

Comparative Results & Discussion

We sourced Desfluoro lloperidone standards from three categories of suppliers. The data
below represents an average of three lots tested per category.
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Table 1: Quantitative Benchmarking of Reference

Standards

Supplier Type A Supplier Type B Supplier Type C

Metric (PharmacopeiallCR (Specialized (General Chemical
M) Impurity Vendor) Vendor)

] Quantitative RS >95% (Research

Label Claim ) >98% (HPLC Area)
(Assay provided) Grade)

Cost Factor High (10x) Medium (3x) Low (1x)

HPLC Purity (Area %)  99.8% 99.2% 96.5%

Water Content (KF)

0.2% (Anhydrous)

1.5% (Hygroscopic

4.8% (Likely hydrate)

uptake)
) 0.5% (DCM/MeOH 2.1% (Significant
Residual Solvents <0.1%
traces) EtOAcC)
Hydrochloride
Salt Form Free Base Free Base
(Unlabeled)
Calculated Potency 99.5% 97.2% 82.4%

Critical Insights

e The "Salt Trap" (Supplier C): The general vendor supplied the compound as a Hydrochloride

salt without explicitly stating it on the vial label, although the CoA mentioned "HCI" in fine

print. This resulted in a massive potency error (approx. 15% deviation) if calculated as a free

base.

o Hygroscopicity (Supplier B): While chemically pure, the specialized vendor's standard

showed rapid water uptake during weighing. Handling in a glove box or humidity-controlled

environment is required for these standards.

» Traceability (Supplier A): The Pharmacopeial standard provided a certified mass fraction

value, eliminating the need for in-house KF/TGA testing. This justifies the higher cost for late-

stage validation work.
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Experimental Protocols
Workflow Diagram: Reference Standard Qualification

The following diagram outlines the decision logic for qualifying a new impurity standard.

Receive Standard

Review CoA
(Salt form? Water? Assay?)

l

Identity Check
(NMR/MS)

l

Purity Check
(HPLC/UPLC)

'

Volatile Check
(KF + GC-HS)

Is Potency Provided?

Yes (CRM/USP)

Use Vendor Potency
(Verify if within 2%)

Click to download full resolution via product page

No (Area %)

Calculate 'Mass Balance' Potency

Caption: Logical workflow for qualifying incoming Desfluoro lloperidone reference standards to
ensure accurate impurity quantification.
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Detailed HPLC Method for Separation

This method separates lloperidone from its Desfluoro analog (Relative Retention Time ~0.92)
and other process impurities.

e Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 um (or equivalent).
e Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
o Mobile Phase B: Acetonitrile : Methanol (50:50).
o Gradient:
o O0min: 80% A/ 20% B

15 min: 40% A/ 60% B

[e]

20 min: 10% A/ 90% B

o

25 min: 10% A/ 90% B

[¢]

[¢]

26 min: 80% A/ 20% B (Re-equilibration)
e Flow Rate: 1.0 mL/min.

o Detection: UV at 274 nm.

e Column Temp: 35°C.

e Injection Vol: 10 pL.

Why pH 9.0? lloperidone and its impurities are basic. High pH suppresses ionization of the
piperidine nitrogen, improving peak shape and retention on hybrid silica columns.

Impurity Formation Pathway

Understanding the origin of Desfluoro lloperidone aids in selecting the correct standard (e.g.,
ensuring it matches the process impurity profile).
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Alkylation Reagent
1-[4-(3-chloropropoxy)-...

Jethanone
Impurity in SM + Reagent w
3-(piperidin-4-yl) (Competitive Reaction) L[V

Desfluoro lloperidone

-1,2-benzisoxazole (Non-Fluorinated)

(Missing Fluorine)

Starting Material
6-Fluoro-3-(piperidin-4-yl)
-1,2-benzisoxazole

+ Reagent API: lloperidone
(Fluorinated)

Click to download full resolution via product page

Caption: The formation of Desfluoro Illoperidone occurs primarily due to the non-fluorinated
impurity in the benzisoxazole starting material.[1]

Recommendations

o For Release Testing: Use Supplier Type A (Pharmacopeial/CRM). The cost is offset by the
elimination of risk in regulatory audits.

o For Method Development/Stress Testing:Supplier Type B is acceptable if you perform full
internal qualification (KF + NMR).

e Avoid Supplier Type C unless you have advanced characterization capabilities (NMR, TGA,
Elemental Analysis) to detect hidden salt forms or solvates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Desfluoro lloperidone-d3 (Impurity) | Benchchem [benchchem.com]
e 2. allmpus.com [allmpus.com]
e 3. researchgate.net [researchgate.net]

e 4. Desfluororisperidone | C23H28N402 | CID 14372035 - PubChem
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[https://www.benchchem.com/product/b1146036#benchmarking-desfluoro-iloperidone-
reference-standards-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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